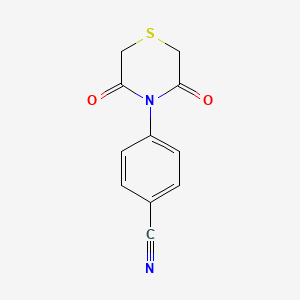

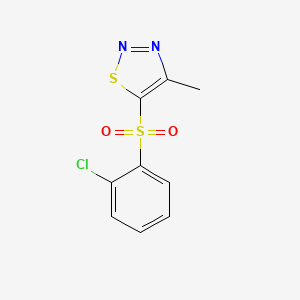

![molecular formula C10H10N6 B3035778 4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile CAS No. 338417-29-1](/img/structure/B3035778.png)

4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile

Overview

Description

“4-(dimethylamino)benzonitrile” is a chemical compound with the formula C9H10N2. It is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .

Molecular Structure Analysis

The molecular structure of “4-(dimethylamino)benzonitrile” includes a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aromatic) .Scientific Research Applications

Photophysics and Fluorescence Studies

4-(Dimethylamino)benzonitrile (DMABN) is extensively used in photophysical studies. Its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation leads to dual fluorescence. Researchers investigate its fluorescence emission in two wavelengths, making it a valuable tool for understanding excited-state dynamics .

Excited-State Behavior

The short-time behavior of DMABN in different environments (gas phase, cyclohexane, tetrahydrofuran, acetonitrile, and water solution) after excitation to the La state has been studied theoretically and spectroscopically. These investigations provide insights into its excited-state properties and behavior .

Charge-Transfer Excitations

DMABN serves as a benchmark system for studying charge-transfer excitations. Recent research has focused on developing accurate range-separated local hybrid (RSLH) functionals for triplet and charge-transfer excitations. These functionals aim to improve accuracy while minimizing empirical parameters .

Triplet Excitation Energies

Triplet excitations are crucial for various applications. The RSLH functional ωLH23ct-sir has been designed specifically to enhance triplet excitation energy predictions for DMABN. It maintains excellent performance for the DMABN twist and charge-transfer benchmarks while improving errors compared to previous functionals .

Ground-State Properties

Despite its focus on excitation energies, ωLH23ct-sir does not cause dramatic errors for ground-state properties. Researchers have verified this through test calculations on thermochemistry and dipole moment/static polarizability test sets .

Singlet-Triplet Gaps

Researchers have discussed the limitations of ωLH23ct-sir and other RSLHs in studying singlet-triplet gaps of emitters for thermally activated delayed fluorescence. Understanding these gaps is essential for designing efficient organic light-emitting materials .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[5-(dimethylamino)tetrazol-1-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-15(2)10-12-13-14-16(10)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWRCJYVOJARAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

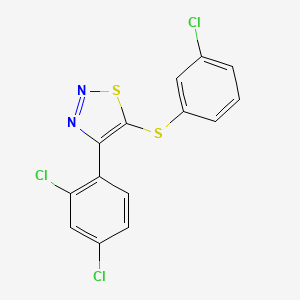

![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)

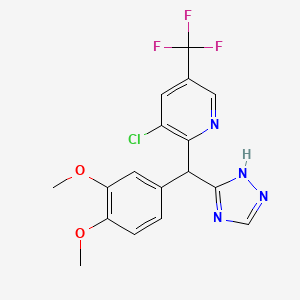

![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)

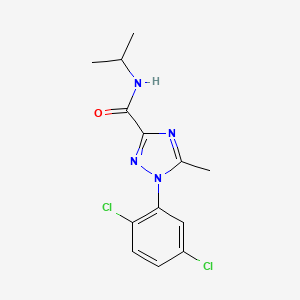

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)

![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)

![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)